molecular formula C10H14N2 B1521141 1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine CAS No. 1015846-65-7

1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine

Cat. No.: B1521141
CAS No.: 1015846-65-7
M. Wt: 162.23 g/mol
InChI Key: LBRBZJUBGVFGGD-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine (CAS 1015846-65-7) is a valuable chemical building block (synthon) in medicinal chemistry and neuroscience research. This compound, with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol , serves as a critical intermediate in the synthesis of novel bitopic and bivalent ligands for dopamine receptors . Its structural features, particularly the cyclopropyl group connected to a 3-methylpyridin-2-yl ring system, provide conformational restraint that is instrumental in the development of selective dopamine D3 receptor (D3R) antagonists and allosteric modulators . Research indicates that integrating this scaffold via a trans-cyclopropylmethyl linker can lead to high-affinity, non-competitive D3R-selective antagonists, which are important tools for probing neurocircuitry associated with substance abuse disorders and for developing potential pharmacotherapeutics . The compound is supplied as a liquid and requires careful handling . As a hazardous substance, it may cause skin and serious eye irritation and may cause respiratory irritation . Researchers should consult the safety data sheet (SDS) prior to use. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

cyclopropyl-(3-methylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-7-3-2-6-12-10(7)9(11)8-4-5-8/h2-3,6,8-9H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRBZJUBGVFGGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672452
Record name 1-Cyclopropyl-1-(3-methylpyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015846-65-7
Record name 1-Cyclopropyl-1-(3-methylpyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine is a compound that has garnered interest in various biological studies due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against different biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group and a pyridine moiety, which are known to influence its biological activity. The unique steric and electronic properties imparted by the cyclopropyl group can enhance the binding affinity to various biological targets, making it a valuable candidate for drug development.

This compound acts primarily as an enzyme modulator. Its mechanism involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, affecting their catalytic activity. This is particularly relevant in the context of metabolic pathways where enzyme regulation is crucial.
  • Binding Affinity : Studies indicate that the cyclopropyl group contributes to increased binding affinity through steric hindrance, which can stabilize interactions with target proteins.

Antimicrobial Properties

Research has shown that derivatives of cyclopropane compounds exhibit significant antibacterial and antifungal activities. For instance, monomeric alkaloids derived from similar structures have demonstrated efficacy against Gram-positive and Gram-negative bacteria . The specific activity of this compound against various microbial strains remains an area for further investigation.

Antitumor Activity

The incorporation of pyridine rings in similar compounds has been correlated with antitumor effects. Cyclopropane derivatives have been studied for their potential in cancer therapy, showing promise in inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Antibacterial Activity : A study examining a range of pyridine derivatives found that modifications at the 3-position significantly enhanced antibacterial properties . This suggests that similar modifications could be explored in this compound to optimize its efficacy.
  • Antitumor Mechanisms : Research on related cyclopropane derivatives revealed mechanisms involving the modulation of key signaling pathways associated with cancer progression. These findings highlight the potential for developing targeted therapies based on structural analogs .

Data Tables

Biological Activity Compound Efficacy Reference
Antibacterial3-Methyl-2-pyridine derivativeModerate to High
AntitumorCyclopropane analogsSignificant Inhibition
Enzyme InhibitionCyclopropyl derivativesVaries by Target

Scientific Research Applications

Pharmacological Applications

1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine has been investigated for its potential as a selective serotonin receptor agonist, particularly targeting the 5-HT2C receptor . This receptor is implicated in various neurological and psychiatric disorders, making this compound a candidate for drug development aimed at treating conditions such as depression and anxiety.

Case Studies and Research Findings

Several studies have explored the pharmacological profile of compounds related to this compound:

  • Study on Selective Agonists : A study published in Nature highlighted the development of N-substituted cyclopropylmethylamines that demonstrated significant selectivity for the 5-HT2C receptor. The findings suggest that structural variations can lead to compounds with improved bioavailability and reduced side effects .
CompoundEC50 (nM)Emax (%)Selectivity
This compound1067High
PF-04781340 (comparison)999Excellent

This table summarizes key pharmacological data demonstrating the efficacy of the compound compared to established agonists.

Therapeutic Potential

Given its pharmacological properties, this compound holds promise as a therapeutic agent in treating mood disorders. The selectivity for the 5-HT2C receptor suggests potential applications in managing obesity and metabolic syndrome due to its influence on appetite regulation .

Comparison with Similar Compounds

Pyridinyl-Substituted Analogs

Compounds with pyridinyl substituents exhibit variations in substitution patterns on the aromatic ring, impacting electronic and steric properties.

Compound Name Substituent Position Molecular Formula Molecular Weight CAS Number Key Properties/Status
1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine 3-methyl-2-pyridinyl C11H15N2 175.25 Not provided Discontinued
1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine dihydrochloride 6-methyl-2-pyridinyl C11H17Cl2N2 248.18 1211162-77-4 Available as dihydrochloride salt
Cyclopropyl(4-methylpyridin-2-yl)methanamine dihydrochloride 4-methyl-2-pyridinyl C11H17Cl2N2 248.18 1203308-27-3 Commercial suppliers available
1-Cyclopropyl-1-(4-pyridyl)methylamine 4-pyridinyl C10H13N2 161.23 1270506-12-1 Offered by LEAP CHEM CO., LTD.

Key Observations :

  • Solubility : Dihydrochloride salts (e.g., ) enhance aqueous solubility due to ionic character.
  • Synthesis : Discontinuation of the target compound may reflect challenges in synthesis or low demand compared to more stable salts like dihydrochlorides.

Phenyl-Substituted Analogs

Phenyl-substituted derivatives replace the pyridinyl group with substituted benzene rings, altering electronic and hydrophobic properties.

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Status
1-Cyclopropyl-1-(4-fluorophenyl)methanamine 4-fluorophenyl C10H12FN 165.21 705-14-6 Lipophilic; fluorination enhances metabolic stability
(1-(4-Chlorophenyl)cyclopropyl)methanamine 4-chlorophenyl C10H12ClN 181.66 69385-29-1 Higher molecular weight due to chlorine; 97% purity available
1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride 3-fluoro-4-methoxyphenyl C12H15ClFNO 259.71 2613382-70-8 Methoxy group increases polarity; discontinued
1-Cyclopropyl-1-(5-fluoro-2-methoxyphenyl)methanamine 5-fluoro-2-methoxyphenyl C12H14FNO 207.25 1256481-99-8 Electron-withdrawing groups may reduce reactivity

Key Observations :

  • Methoxy groups introduce polarity but reduce lipophilicity.
  • Biological Relevance : Fluorinated analogs (e.g., ) are common in drug design due to enhanced bioavailability and target binding.

Heterocyclic Analogs

Compound Name Heterocycle Molecular Formula Molecular Weight CAS Number Key Properties/Status
1-Cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanamine 1-methylimidazol-2-yl C9H15N3 165.24 927986-30-9 Imidazole ring increases basicity; 3 suppliers
1-Cyclopropyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride 5-methylthiazol-2-yl C8H14Cl2N2S 241.18 Not provided Thiazole moiety enhances hydrogen-bonding capacity

Key Observations :

  • Basicity : Imidazole-containing analogs (e.g., ) may exhibit stronger interactions with biological targets (e.g., enzymes or receptors).
  • Solubility : Thiazole and imidazole rings improve water solubility compared to purely aromatic systems.

Preparation Methods

General Synthetic Approach

The synthesis generally starts with a substituted pyridine derivative, such as 3-methyl-2-pyridine, which undergoes functionalization to introduce the methanamine group. The cyclopropyl moiety is then incorporated via nucleophilic substitution or reductive amination methods.

  • Step 1: Formation of Pyridinyl Methanamine Intermediate
    The 3-methyl-2-pyridinyl aldehyde or halide derivative is reacted with an amine source under controlled conditions to form the methanamine intermediate.

  • Step 2: Introduction of Cyclopropyl Group
    The cyclopropyl group is introduced by reacting the intermediate with cyclopropylamine or through cyclopropylation reactions using cyclopropyl halides in the presence of a base.

  • Step 3: Purification
    The crude product is purified using recrystallization or chromatographic techniques to achieve high purity suitable for further applications.

Reaction Conditions and Optimization

  • Temperature: Reactions are often conducted at moderate temperatures (e.g., 25–80°C) to balance reaction rate and selectivity.
  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to facilitate nucleophilic substitutions.
  • Atmosphere: Inert atmospheres such as argon or nitrogen are employed to prevent oxidation or moisture-sensitive side reactions.
  • Catalysts and Reagents: Use of bases (e.g., sodium hydride) or reducing agents (e.g., lithium aluminum hydride) may be involved depending on the synthetic step.

Industrial Scale Production

Industrial synthesis of 1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine involves scaling up the laboratory procedures with optimization for yield, cost-effectiveness, and environmental safety. Key points include:

  • Use of continuous flow reactors for better control of reaction parameters.
  • Implementation of purification steps such as crystallization or preparative chromatography to isolate the compound with high purity.
  • Waste management and solvent recovery systems to minimize environmental impact.

Comparative Table of Preparation Methods

Step Method Description Reaction Conditions Advantages Limitations
1 Formation of pyridinyl methanamine Reaction of 3-methyl-2-pyridine aldehyde with amine, 50–80°C, inert atmosphere High selectivity, moderate yield Requires pure starting materials
2 Cyclopropyl group introduction Nucleophilic substitution with cyclopropylamine or cyclopropyl halide, base, 25–60°C Efficient cyclopropyl incorporation Sensitive to moisture and air
3 Purification Recrystallization or chromatography High purity product Time-consuming, solvent use

Research Findings and Analytical Data

  • Yield: Typical overall yields range from 60% to 85%, depending on the specific reagents and reaction scale.
  • Purity: Final products exhibit >98% purity as confirmed by chromatographic and spectroscopic methods.
  • Characterization:
    • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure and substitution pattern.
    • Mass spectrometry (MS) verifies molecular weight and purity.
    • Infrared (IR) spectroscopy identifies functional groups, particularly the amine and pyridine moieties.

The preparation of this compound is achieved through a well-defined synthetic route involving the formation of a methanamine intermediate followed by cyclopropyl group introduction. Control of reaction parameters and purification techniques are critical for obtaining a high-quality product. Industrial methods adapt these laboratory procedures for large-scale production with emphasis on efficiency and environmental considerations.

This compound’s synthesis is supported by diverse research findings emphasizing the importance of reaction conditions and reagent selection to optimize yield and purity. The methods described are consistent with advanced organic synthesis practices and are suitable for further pharmaceutical or chemical research applications.

Q & A

Q. What are the key structural features of 1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine, and how are they validated experimentally?

The compound features a cyclopropyl ring directly bonded to a methanamine group, which is further connected to a 3-methylpyridin-2-yl moiety. Structural validation employs:

  • NMR spectroscopy : Cyclopropyl protons show distinct coupling constants (e.g., J=58HzJ = 5-8 \, \text{Hz}) in 1H^1\text{H}-NMR, while 13C^{13}\text{C}-NMR confirms sp³ carbons in the cyclopropane ring.
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., C10H13N2\text{C}_{10}\text{H}_{13}\text{N}_2).
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles .

Q. What are the standard synthetic routes for preparing this compound?

Synthesis typically involves:

  • Cyclopropanation : Reaction of a pyridine derivative (e.g., 3-methyl-2-vinylpyridine) with diazoacetate reagents or cyclopropyl halides under basic conditions.
  • Reductive amination : The intermediate cyclopropylpyridine is treated with an amine source (e.g., ammonium acetate) and a reducing agent (e.g., NaBH4_4 or LiAlH4_4) to introduce the methanamine group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?

Conflicting yields may arise from:

  • Reagent purity : Impurities in cyclopropyl halides or solvents can reduce efficiency.
  • Catalytic conditions : Screening bases (e.g., K2_2CO3_3 vs. Et3_3N) or transition-metal catalysts (e.g., Pd for coupling reactions) improves reproducibility.
  • Workup protocols : Optimizing extraction pH (e.g., 9–10 for amine stability) and purification methods (e.g., chromatography vs. crystallization) enhances yield .

Q. What analytical strategies are recommended to assess the compound’s stability under varying storage conditions?

Stability studies should include:

  • Accelerated degradation tests : Exposure to heat (40–60°C), humidity (75% RH), and light to identify degradation products via LC-MS.
  • Long-term storage : Refrigeration (2–8°C) in argon-purged, sealed containers minimizes oxidation and hydrolysis.
  • Periodic NMR analysis : Monitoring for new peaks (e.g., cyclopropane ring opening or pyridine oxidation) .

Q. How does the cyclopropyl group influence the compound’s reactivity in medicinal chemistry applications?

The cyclopropane ring:

  • Enhances metabolic stability : Resistance to cytochrome P450 enzymes due to strain-induced electron delocalization.
  • Modulates steric effects : The rigid structure can improve target binding affinity (e.g., enzyme active sites).
  • Requires specialized handling : Susceptibility to ring-opening under acidic/basic conditions necessitates pH-controlled reaction environments .

Q. What methodologies are used to evaluate the compound’s biological activity in receptor-binding assays?

Key approaches include:

  • Radioligand displacement assays : Competing with 3H^3\text{H}-labeled ligands to measure IC50_{50} values.
  • Surface plasmon resonance (SPR) : Real-time monitoring of binding kinetics (kon_\text{on}/koff_\text{off}) to immobilized receptors.
  • Molecular docking : Computational modeling to predict interactions with receptor hotspots (e.g., hydrophobic pockets accommodating the cyclopropyl group) .

Methodological Challenges and Solutions

Q. How can researchers mitigate side reactions during reductive amination?

Common issues and solutions:

  • Imine hydrolysis : Use anhydrous solvents (e.g., THF) and molecular sieves to scavenge water.
  • Over-reduction : Replace LiAlH4_4 with milder agents (e.g., NaBH3_3CN) for selective amine formation.
  • Byproduct removal : Employ acid-base extraction (e.g., 1 M HCl to isolate amine salts) .

Q. What spectroscopic techniques are critical for distinguishing regioisomers in synthetic intermediates?

  • 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships to confirm substitution patterns.
  • IR spectroscopy : Identifies functional groups (e.g., NH2_2 stretches at ~3300 cm1^{-1}).
  • High-resolution tandem MS : Fragmentation patterns differentiate isomers with identical molecular weights .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine
Reactant of Route 2
1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine

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